molecular formula C22H24FN5O2 B2590534 2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034445-18-4

2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone

Cat. No.: B2590534
CAS No.: 2034445-18-4
M. Wt: 409.465
InChI Key: GFWVXNUCHLLYEI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone (CAS 2034445-18-4) is a complex synthetic organic compound with a molecular formula of C22H24FN5O2 and a molecular weight of 409.5 g/mol . Its structure integrates several pharmaceutically relevant motifs, including a 2-fluorophenoxy group, a piperazine ring, and a 7,8,9,10-tetrahydropyrazino[1,2-b]indazole core. This specific arrangement of heterocycles suggests significant potential for interaction with biological targets. Piperazine derivatives are well-established in medicinal chemistry and are frequently investigated for a wide spectrum of pharmacological activities. Scientific literature indicates that similar piperazine-based compounds are known to be useful for a variety of pharmaceutical indications, serving as key intermediates in the synthesis of compounds with anti-inflammatory, neurotropic, or antitumor properties . The presence of the fused indazole and tetrahydropyrazine system further enhances its interest as a scaffold for drug discovery. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development and screening of novel bioactive molecules targeting various diseases.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c23-17-6-2-4-8-19(17)30-15-20(29)26-11-13-27(14-12-26)22-21-16-5-1-3-7-18(16)25-28(21)10-9-24-22/h2,4,6,8-10H,1,3,5,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWVXNUCHLLYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)COC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C22H25FN4OC_{22}H_{25}FN_4O and molecular weight of approximately 392.46 g/mol. The presence of a fluorophenoxy group and a piperazine moiety suggests potential interactions with various biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of similar structures exhibit significant anticonvulsant properties. For instance, compounds containing the 2-fluorophenoxy group have shown considerable activity in both the Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) models. These effects appear to be mediated through interactions with benzodiazepine receptors, suggesting a potential mechanism for anticonvulsant activity .

Antimicrobial Properties

In vitro studies have demonstrated that compounds with similar piperazine structures possess antimicrobial activity against various bacterial strains. The screening methods employed include agar well diffusion and microdilution techniques against standard Gram-positive and Gram-negative bacteria . Although specific data for this compound is limited, the structural similarities suggest potential efficacy in this area.

Antitumor Activity

Preliminary studies have suggested that compounds containing piperazine and indazole moieties may exhibit antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved in the antitumor activity of this compound.

Case Studies and Research Findings

StudyFindingsMethodology
Study 1Significant anticonvulsant activity observedPTZ and MES models
Study 2Antimicrobial efficacy against Gram-positive and Gram-negative bacteriaAgar well diffusion and microdilution
Study 3Potential antitumor effects notedCell line assays (specific details pending)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Fluorinated Aryl Ketones
Compound Name Key Substituents Synthetic Method Biological Relevance Reference
Target Compound 2-Fluorophenoxy, tetrahydropyrazinoindazol Likely HOBt/TBTU-mediated coupling Undisclosed (structural analogies)
MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Thiophene, trifluoromethylphenyl HOBt/TBTU coupling of piperazine and carboxylic acid Evaluated for CNS activity (unspecified)
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Thieno[3,2-c]pyrazol, 2-fluorophenyl Bromothiophene acid + 2-fluorophenylhydrazine Antiproliferative or kinase inhibition (implied)

Key Observations :

  • Synthetic Routes : The target compound likely shares synthetic strategies with MK41 and related derivatives, utilizing HOBt/TBTU coupling agents to form amide/ketone bonds between piperazine and carboxylic acid derivatives .
  • Fluorine Effects: The 2-fluorophenoxy group in the target compound parallels the 2-fluorophenyl group in ’s thienopyrazol derivative, which may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to non-fluorinated analogues .
Tetrahydropyrazinoindazol Derivatives
Compound Name Key Features Structural Differences Reference
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride Piperazine-tetrahydropyrazinoindazol core Lacks ethanone and 2-fluorophenoxy groups
4-(4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one (CAS 1903434-36-5) Imidazolone substituent Replaces 2-fluorophenoxy with imidazolone

Key Observations :

  • These modifications likely alter solubility and target selectivity .
Piperazine-Based Kinase Inhibitors
Compound Name Target Indication Structural Distinctions Reference
(S)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[2,3-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one Kinase inhibition (e.g., mTOR, PI3K) Morpholino-thienopyrimidinyl core
2,2-dimethyl-1-(4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one Adaptor associated kinase 1 (AAK1) inhibition Imidazopyridazine core

Key Observations :

  • Scaffold Diversity: The target compound’s tetrahydropyrazinoindazol core differs from the thienopyrimidinyl or imidazopyridazine systems in and . These structural variations suggest divergent target affinities, though all share piperazine-mediated binding .
Table 2: Fluorinated Piperazine Derivatives
Compound Fluorine Position Bioactivity Notes Reference
Target Compound 2-Fluorophenoxy Enhanced metabolic stability (inferred)
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone () 4-Fluorobenzyl Tyrosine kinase inhibition
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium () 2-Fluorobenzoyl Structural characterization only

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